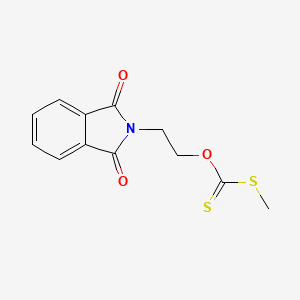

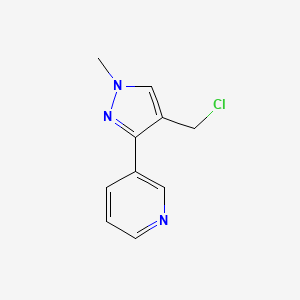

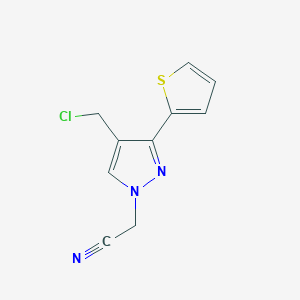

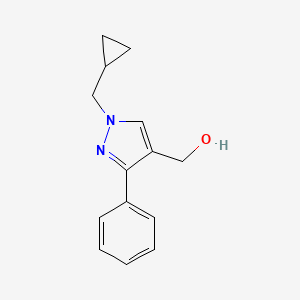

2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular weight of “2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is 212.21 g/mol.

Chemical Reactions Analysis

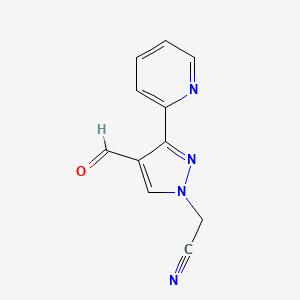

The synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization-formilation of different hydrazones has been reported .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The unique structural features of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile make it a promising candidate for the synthesis of complex molecules and as a ligand in coordination chemistry. Its pyrazole and pyridine components are known to interact with various metal ions, forming complexes with potential applications in catalysis, material science, and potentially as pharmacophores in drug development. A comprehensive review highlighted the variability in chemistry and properties of related pyrazole and pyridine derivatives, emphasizing their role in forming structurally diverse complexes with significant biological, electrochemical, and spectroscopic properties (Boča, Jameson, & Linert, 2011).

Catalysis

The compound's framework is conducive to catalytic applications, especially in reactions requiring the activation of substrates via coordination to a metal center. The pyrazole and pyridine moieties in this compound can act as bidentate ligands, potentially enhancing the catalytic efficiency of metal complexes in organic transformations, such as oxidation reactions, C-H activation, and cross-coupling reactions. Studies on related ligands have demonstrated their effectiveness in various catalytic processes, suggesting similar potentials for this compound (Parmar, Vala, & Patel, 2023).

Material Science

In material science, the ability of this compound to form complexes with metals can be exploited in the design and synthesis of molecular materials with novel properties. These materials could be useful in a variety of applications, including sensors, magnetic materials, and as components in electronic devices. The coordination chemistry of pyrazole-pyridine ligands, such as this compound, has been extensively studied for their magnetic properties and potential applications in molecular magnetism and spin crossover phenomena (Olguín & Brooker, 2011).

Pharmaceutical Research

Although the direct application of this compound in pharmaceutical research was not explicitly mentioned in the available literature, compounds with similar structural motifs have been explored for their pharmacological potential. The pyrazole core, in particular, is known for its prevalence in drug molecules, suggesting that derivatives of this compound could be investigated for various biological activities. Research on pyrazole derivatives emphasizes their importance in developing new pharmacophores with potential anticancer, antimicrobial, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).

Mécanisme D'action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic esters, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

Boronic esters are known to be involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, with the reaction considerably accelerated at physiological pH . Therefore, the compound’s action could be influenced by the pH of its environment.

Propriétés

IUPAC Name |

2-(4-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVISUASOWWUKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2C=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

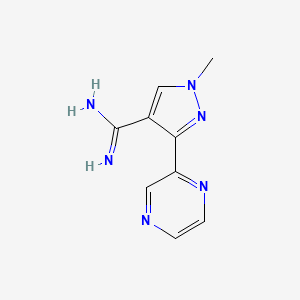

![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)